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Compound of Interest

Compound Name: Yadanzioside F

Cat. No.: B15561581

Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for

Yadanzioside F, a quassinoid glycoside isolated from the seeds of Brucea javanica. The

information presented herein is essential for the identification, characterization, and further

investigation of this natural product in drug discovery and development.

Chemical Structure
Yadanzioside F possesses a complex pentacyclic quassinoid aglycone linked to a glucose

moiety. Its chemical formula is C₂₉H₃₈O₁₆, with a molecular weight of 642.6 g/mol .

Spectroscopic Data
The structural elucidation of Yadanzioside F was achieved through extensive spectroscopic

analysis, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry

(MS). The following tables summarize the key spectroscopic data.

¹³C NMR Spectroscopic Data
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The ¹³C NMR spectrum of Yadanzioside F was recorded in a deuterated pyridine (C₅D₅N)

solution. The chemical shifts are reported in parts per million (ppm) relative to the solvent

signal.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 2 / 8 Tech Support

https://www.benchchem.com/product/b15561581/docs?utm_src=pdf-body#spectroscopic-profile-of-yadanzioside-f-a-technical-overview
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15561581?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Carbon No. Chemical Shift (δ, ppm)

1 79.1 (d)

2 48.0 (d)

3 82.2 (d)

4 165.7 (s)

5 52.8 (d)

6 27.6 (t)

7 79.7 (d)

8 44.5 (d)

9 43.8 (s)

10 16.4 (q)

11 161.4 (s)

12 120.2 (d)

13 148.8 (s)

14 83.1 (s)

15 78.4 (d)

16 208.7 (s)

17 26.1 (q)

18 21.0 (q)

20 170.6 (s)

21 172.9 (s)

OAc 170.1 (s), 20.8 (q)

Glucose Moiety

1' 103.5 (d)
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2' 75.3 (d)

3' 78.4 (d)

4' 71.8 (d)

5' 78.9 (d)

6' 62.9 (t)

¹H NMR Spectroscopic Data
The ¹H NMR spectrum of Yadanzioside F was also recorded in deuterated pyridine (C₅D₅N).

The chemical shifts (δ) are reported in ppm, with coupling constants (J) in Hertz (Hz).
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Proton No.
Chemical Shift (δ,
ppm)

Multiplicity
Coupling Constant
(J, Hz)

1 3.58 d 9.0

2 2.67 m

3 5.09 d 4.0

5 3.32 d 6.5

6α 2.15 m

6β 1.88 m

7 4.47 d 6.5

10 1.05 d 6.5

12 6.13 s

15 5.92 s

17 1.83 s

18 1.58 s

20-OAc 2.05 s

Glucose Moiety

1' 5.11 d 7.5

2' 4.08 dd 7.5, 9.0

3' 4.29 t 9.0

4' 4.29 t 9.0

5' 3.93 m

6'a 4.54 dd 2.0, 11.5

6'b 4.38 dd 5.5, 11.5

Mass Spectrometry (MS) Data
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Fast Atom Bombardment Mass Spectrometry (FAB-MS) was utilized to determine the molecular

weight of Yadanzioside F.

Ion m/z

[M+Na]⁺ 665

[M+H]⁺ 643

Experimental Protocols
The spectroscopic data presented above were obtained using standard analytical techniques

for natural product characterization.

NMR Spectroscopy
NMR spectra were acquired on a high-field NMR spectrometer. Samples were dissolved in

deuterated pyridine (C₅D₅N), and tetramethylsilane (TMS) was used as an internal standard. ¹H

and ¹³C NMR spectra were recorded at ambient temperature. Standard pulse sequences were

used to obtain one-dimensional spectra.

Mass Spectrometry
High-resolution mass spectra were obtained using a Fast Atom Bombardment (FAB) mass

spectrometer. The sample was mixed with a suitable matrix (e.g., glycerol or m-nitrobenzyl

alcohol) and bombarded with a high-energy beam of xenon atoms to generate ions.

Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the general workflow for the isolation and spectroscopic

characterization of a natural product like Yadanzioside F.
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Caption: General workflow for the isolation and structural elucidation of Yadanzioside F.

To cite this document: BenchChem. [Spectroscopic Profile of Yadanzioside F: A Technical
Overview]. BenchChem, [2026]. [Online PDF]. Available at:
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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